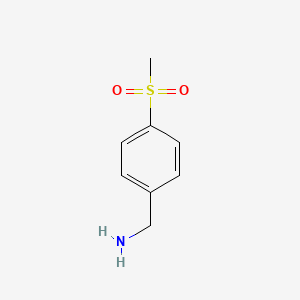

4-(Methylsulfonyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXLLDFGVEBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963148 | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-16-2 | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methanesulfonylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLSULFONYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O466WZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Methylsulfonyl)benzylamine chemical properties

An In-Depth Technical Guide to 4-(Methylsulfonyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional organic compound featuring a primary aminomethyl group and an aromatic methylsulfonyl moiety. This unique combination of a nucleophilic amine and a polar, metabolically stable sulfone makes it a highly valuable building block in modern medicinal chemistry. The methylsulfonyl group often serves as a bioisostere for other functionalities, enhancing aqueous solubility, metabolic stability, and molecular interactions as a strong hydrogen bond acceptor. This guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthetic routes, and key applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Core Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. This compound is typically a solid at room temperature and is available as both a free base and a hydrochloride salt, the latter often exhibiting improved stability and handling characteristics.

Chemical Identifiers

A clear identification of the compound is the first step in any laboratory workflow. The primary identifiers for this compound and its hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 4393-16-2 | 98593-51-2 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₂ClNO₂S | [3][4][5] |

| Molecular Weight | 185.25 g/mol | 221.71 g/mol | [2][4] |

| IUPAC Name | (4-methylsulfonylphenyl)methanamine | (4-methylsulfonylphenyl)methanamine;hydrochloride | [2] |

| Synonyms | p-(Methylsulfonyl)benzylamine, [4-(Methylsulfonyl)phenyl]methanamine | 4-Methanesulfonylbenzylamine hydrochloride | [3][6] |

| InChI Key | VMNXLLDFGVEBLE-UHFFFAOYSA-N | NRXMOYDZMKXKMJ-UHFFFAOYSA-N | [1] |

| SMILES | CS(=O)(=O)c1ccc(CN)cc1 | CS(=O)(=O)C1=CC=C(CN)C=C1.Cl | [4] |

Physical and Handling Properties

The physical state and storage requirements dictate how the material should be handled and maintained to ensure its integrity.

| Property | Value | Reference(s) |

| Physical Form | Solid, Crystals, or Crystalline Powder | [3][6] |

| Color | Orange (may vary) | [6] |

| Melting Point | 269-277 °C (for HCl salt) | [6] |

| Boiling Point | ~370 °C (for HCl salt, predicted) | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Argon) | [6][7] |

| Solubility | Soluble in water (as hydrochloride salt) | [8][9] |

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in sensitive synthetic applications. A multi-technique approach is standard practice.

Spectroscopic Profile

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Based on its structure, the expected signals in a solvent like DMSO-d₆ would be:

-

~8.5 ppm (broad singlet, 3H): Protons from the ammonium group (-NH₃⁺) in the HCl salt form.

-

~7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing sulfonyl group.

-

~7.7 ppm (doublet, 2H): Aromatic protons meta to the sulfonyl group.

-

~4.1 ppm (singlet, 2H): Benzylic protons of the -CH₂- group.

-

~3.2 ppm (singlet, 3H): Protons of the methylsulfonyl (-SO₂CH₃) group.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups. Expected peaks include:

-

~3300-3400 cm⁻¹: N-H stretching from the primary amine.

-

~2800-3000 cm⁻¹: C-H stretching from aromatic and aliphatic groups.

-

~1590-1610 cm⁻¹: C=C stretching from the aromatic ring.

-

~1300-1350 cm⁻¹ (asymmetric) & ~1100-1150 cm⁻¹ (symmetric): Strong S=O stretching, characteristic of the sulfone group.[10]

-

-

Mass Spectrometry (MS): Mass analysis confirms the molecular weight. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 186.06, corresponding to the protonated molecule.

Quality Control Workflow

A robust QC workflow ensures that every batch of the reagent meets the stringent purity requirements for drug synthesis. This process validates identity, purity, and stability.

Caption: Standard quality control workflow for incoming chemical reagents.

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be prepared synthetically. Its reactivity is dominated by the nucleophilic primary amine.

Common Synthetic Routes

A common and efficient laboratory-scale synthesis involves the reduction of a commercially available precursor, 4-(methylsulfonyl)benzonitrile. This transformation leverages standard, high-yielding reduction methods.

Protocol: Synthesis via Nitrile Reduction

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(methylsulfonyl)benzonitrile (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in THF (approx. 1.5-2.0 eq), or Borane-THF complex. Causality Note: LiAlH₄ is a powerful, unselective reducing agent suitable for nitriles. Borane offers a milder alternative.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). Safety Note: Quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. This must be done slowly and behind a blast shield.

-

Extraction: Filter the resulting solids and wash with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or by conversion to its HCl salt followed by recrystallization.

Key Chemical Reactions

The primary amine of this compound is a versatile handle for constructing larger molecules, most commonly through the formation of amide or sulfonamide bonds.

Amide Bond Formation (Peptide Coupling):

This is one of the most fundamental reactions in drug discovery. The benzylamine acts as the nucleophile, attacking an activated carboxylic acid.

Caption: General workflow for amide bond formation.

This reaction is central to building complex molecules, where the "R" group of the carboxylic acid can be a diverse array of chemical scaffolds. The methylsulfonyl group remains inert under these conditions, providing a stable polar anchor in the final molecule.[11]

Applications in Drug Discovery

The utility of this compound stems from the advantageous properties conferred by the methylsulfonyl group.

-

Improved Physicochemical Properties: The polar sulfone group can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. It also serves to reduce the lipophilicity (logP) of drug candidates.[11]

-

Metabolic Stability: The sulfone moiety is exceptionally stable to metabolic degradation, in contrast to more labile groups like sulfides or sulfoxides which can be readily oxidized in vivo. This leads to a longer half-life and more predictable pharmacokinetic profiles.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. This allows molecules containing this group to form strong, specific interactions with biological targets like enzymes and receptors, thereby increasing binding affinity and potency.[11]

-

Structural Scaffold: It is a key intermediate in the synthesis of various biologically active compounds, including inhibitors, agonists, and modulators for a range of therapeutic targets.[7][12] For example, benzylamine derivatives have been explored for applications ranging from anticancer agents to cardiac depressants.[13][14]

Safety, Handling, and Toxicology

Proper handling of all chemical reagents is critical to ensure laboratory safety. This compound and its salts are classified as irritants.

GHS Hazard Information

| Identifier | Free Base (4393-16-2) | HCl Salt (98593-51-2) | Reference(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][15] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | P261, P270, P280, P301+P312, P304+P340 | [1] |

Handling and First Aid Protocols

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[8]

Toxicological Insights

While comprehensive toxicological data for this compound is limited, data from structurally related compounds underscores the need for caution. A reported case of occupational poisoning from 4-methylsulfonyl-benzonitrile, a potential synthetic precursor, resulted in severe toxic encephalopathy and peripheral neuropathy.[16][17][18] This highlights the potential for neurotoxicity within this class of compounds and reinforces the critical importance of minimizing exposure through proper engineering controls and PPE.

Conclusion

This compound is a cornerstone building block for medicinal chemists. Its predictable reactivity through the primary amine, combined with the desirable physicochemical and metabolic properties imparted by the methylsulfonyl group, makes it an invaluable tool in the design of novel therapeutics. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective application in the laboratory.

References

-

Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved January 11, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved January 11, 2026, from [Link]

-

XiXisys.com. (n.d.). 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE (CAS No. 4393-16-2) SDS. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved January 11, 2026, from [Link]

-

Ngassa, F. N., & Stenford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

-

Frontiers. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health (NIH). (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]

-

PubMed. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]

-

DU Organics. (2024). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound hydrochloride | 98593-51-2 [sigmaaldrich.com]

- 2. 4-Methylsulfonylbenzylamine hydrochloride | C8H12ClNO2S | CID 2729269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylsulfonylbenzylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound hydrochloride [oakwoodchemical.com]

- 6. 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE | 4393-16-2 [amp.chemicalbook.com]

- 7. 4393-16-2|this compound|BLD Pharm [bldpharm.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 4-二甲氨基苄胺 二盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. rsc.org [rsc.org]

- 11. namiki-s.co.jp [namiki-s.co.jp]

- 12. Buy this compound | 4393-16-2 [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics [duorganics.in]

- 15. Page loading... [guidechem.com]

- 16. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]

- 17. Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Methylsulfonyl)benzylamine: Molecular Formula and Weight

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract: This technical guide provides a detailed examination of 4-(Methylsulfonyl)benzylamine, a pivotal building block in contemporary medicinal chemistry. The core focus of this document is the precise determination and contextual significance of its molecular formula and weight. Moving beyond simple data presentation, we will explore the causality behind analytical methodologies, establish a framework for robust structural verification, and provide field-proven protocols. This guide is designed to equip researchers with the foundational knowledge necessary for the confident and accurate application of this compound in synthetic workflows and drug discovery pipelines.

Fundamental Molecular Attributes

The identity and purity of any chemical reagent are anchored by its fundamental molecular attributes. For this compound, its molecular formula and weight are the starting points for all stoichiometric calculations, analytical characterizations, and interpretation of structure-activity relationships (SAR).

Molecular Formula

The elemental composition of this compound is definitively represented by the molecular formula:

This formula indicates that a single molecule of the compound is composed of:

-

Eight carbon atoms (C)

-

Eleven hydrogen atoms (H)

-

One nitrogen atom (N)

-

Two oxygen atoms (O)

-

One sulfur atom (S)

This specific arrangement of atoms, particularly the presence of the electron-withdrawing methylsulfonyl group and the basic benzylamine moiety, dictates its chemical reactivity, polarity, and potential as a pharmacophore.

Molecular Weight

The molecular weight is a critical parameter derived from the molecular formula. It is essential to distinguish between the average molecular weight and the monoisotopic mass, as each serves a distinct and vital purpose in research and analysis.

| Parameter | Value ( g/mol ) | Application Context |

| Average Molecular Weight | 185.24 | Used for bulk measurements, such as preparing solutions of a specific molarity and calculating reaction yields.[1][2][3] |

| Monoisotopic Mass | 185.05105 | The exact mass of the molecule calculated using the most abundant isotope of each element. This value is paramount for high-resolution mass spectrometry (HRMS) analysis to confirm elemental composition. |

Expert Insight: The discrepancy between average and monoisotopic mass arises from the natural abundance of isotopes for each element. While the average weight is a weighted average of all isotopic masses, HRMS instruments are sensitive enough to resolve and measure the mass of a single isotopic composition. Therefore, matching the experimentally determined mass to the theoretical monoisotopic mass is a gold-standard method for confirming a compound's identity.

Integrated Workflow for Structural Verification

To ensure the scientific integrity of any study utilizing this compound, a multi-technique, self-validating workflow for structural confirmation and purity assessment is not just recommended, but essential.

Caption: Workflow for the definitive characterization of this compound.

Experimental Protocol: Molecular Weight Confirmation by ESI-TOF HRMS

This protocol outlines the procedure for the accurate mass determination of this compound, a crucial step in its verification.

Causality: We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. Time-of-Flight (TOF) is chosen as the mass analyzer for its high resolution and mass accuracy, enabling the confirmation of the elemental formula.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a solution of 50:50 Acetonitrile:Water with 0.1% formic acid to a final concentration of 1 µg/mL.

-

Rationale: The solvent system is compatible with reverse-phase chromatography and ESI. Formic acid is added to facilitate protonation of the basic amine group, promoting the formation of the desired positive ion [M+H]⁺ for analysis in positive ion mode.

-

-

Instrument Calibration:

-

Calibrate the High-Resolution Mass Spectrometer (e.g., an Agilent 6545 Q-TOF) using the manufacturer-provided tuning mix.

-

Rationale: Calibration against known masses is critical to ensure the sub-ppm mass accuracy required for unambiguous formula determination.

-

-

Direct Infusion Analysis:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate of 5 µL/min using a syringe pump.

-

Rationale: Direct infusion provides a stable and continuous ion signal, which is ideal for precise mass measurement without chromatographic interference.

-

-

Data Acquisition:

-

Acquire data in positive ion mode over a mass range of m/z 100-300.

-

Set key ESI source parameters: Gas Temp (300 °C), Sheath Gas Flow (11 L/min), Capillary Voltage (3500 V).

-

Rationale: The mass range is chosen to encompass the expected protonated molecule. The source parameters are optimized to ensure efficient desolvation and ionization.

-

-

Data Analysis:

-

Extract the mass spectrum and identify the peak corresponding to the protonated molecule, [C₈H₁₁NO₂S + H]⁺.

-

Compare the measured accurate mass against the theoretical exact mass (186.05833 Da).

-

The measured mass must be within a 5 ppm error tolerance of the theoretical mass to confirm the elemental formula C₈H₁₁NO₂S.

-

Significance in Drug Development

The precise molecular weight of this compound is not merely an academic detail; it is a critical parameter in the drug development process.

-

Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment (<300 Da), it serves as an ideal starting point. Its molecular weight is a key factor in calculating binding efficiencies (e.g., Ligand Efficiency).

-

Chemistry, Manufacturing, and Controls (CMC): During scale-up and manufacturing of an Active Pharmaceutical Ingredient (API) containing this moiety, consistent molecular weight verification by mass spectrometry is a required quality control step to ensure batch-to-batch identity and purity.

-

Pharmacokinetics (PK): The molecular weight is a foundational component of the "Rule of Five," which predicts the oral bioavailability of a drug candidate. The contribution of this fragment to the total molecular weight of a final drug candidate is a key design consideration.

References

-

GSRS. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylsulfonylbenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Methylsulfonyl Group as a Modulator of Benzylamine's Physicochemical Profile: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electron-Withdrawing Effects of the Methylsulfonyl Group in Benzylamine.

This whitepaper provides a comprehensive analysis of the methylsulfonyl group's electron-withdrawing properties and its profound impact on the chemical and physical characteristics of the benzylamine scaffold. Authored for professionals in the fields of medicinal chemistry and drug discovery, this guide synthesizes theoretical principles with practical applications, offering a self-validating framework for experimental design and interpretation.

Introduction: The Strategic Role of Electron-Withdrawing Groups

In the landscape of drug design and molecular optimization, the strategic incorporation of electron-withdrawing groups (EWGs) is a cornerstone of modifying a molecule's pharmacokinetic and pharmacodynamic profile. EWGs, by their nature, pull electron density from a connected chemical structure, thereby influencing acidity, basicity, reactivity, and metabolic stability. The methylsulfonyl (-SO₂CH₃) group is a particularly potent and versatile EWG, whose impact on the benzylamine framework is of significant interest in the development of novel therapeutics.

Unpacking the Electronic Influence of the Methylsulfonyl Group

The electron-withdrawing nature of the methylsulfonyl group stems from two primary electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the two oxygen atoms and the sulfur atom in the sulfonyl group creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bonds. This effect is distance-dependent and deactivates the entire aromatic system to some extent.

-

Mesomeric Effect (-M): The sulfur atom in the methylsulfonyl group can expand its valence shell to accommodate more than eight electrons, allowing it to participate in resonance with the π-system of the benzene ring.[1] This delocalization of electrons further withdraws electron density, particularly from the ortho and para positions.

Caption: Inductive and mesomeric effects of the methylsulfonyl group.

This dual-action withdrawal of electron density significantly impacts the chemical environment of the benzylamine moiety.

Quantifying the Electron-Withdrawing Strength: The Hammett Constant

The Hammett equation provides a quantitative measure of the electronic influence of a substituent on a benzene ring. The Hammett substitution constant (σ) for the methylsulfonyl group is a key parameter in predicting its effect on reaction rates and equilibrium constants.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference |

| -SO₂CH₃ | +0.65 | +0.73 (for benzoic acid) | [1] |

| -SO₂CH₃ | +1.15 (for phenol and aniline) | [1] |

Table 1: Hammett Constants for the Methylsulfonyl Group

The positive values of σ indicate that the methylsulfonyl group is strongly electron-withdrawing. The significantly larger σ_p value, especially in the context of phenols and anilines, highlights the powerful resonance effect when the substituent is para to a group with a lone pair of electrons.[1][2]

Impact on Physicochemical Properties: A Focus on Basicity (pKa)

The primary amine of benzylamine is a weak base, with a pKa of its conjugate acid (benzylaminium) around 9.33.[3] The introduction of a potent EWG like the methylsulfonyl group is expected to significantly decrease this basicity.

The electron-withdrawing nature of the -SO₂CH₃ group destabilizes the positive charge of the protonated amine (the benzylaminium ion) by pulling electron density away from the nitrogen atom. This makes the lone pair on the nitrogen less available for protonation, resulting in a lower pKa value. The effect is more pronounced when the methylsulfonyl group is at the para or ortho position due to the combined inductive and resonance effects.

Caption: Effect of the methylsulfonyl group on benzylamine basicity.

This modulation of pKa is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding.

Synthetic Strategies for Methylsulfonyl-Substituted Benzylamines

The synthesis of benzylamines bearing a methylsulfonyl group can be approached through several well-established synthetic routes. The choice of method often depends on the desired substitution pattern (ortho, meta, or para) and the availability of starting materials.

Protocol 1: Synthesis of 4-(Methylsulfonyl)benzylamine

This protocol outlines a common two-step procedure starting from p-chlorobenzaldehyde.

Step A: Synthesis of p-(Methylthio)benzaldehyde

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add p-chlorobenzaldehyde and an aqueous solution of sodium methyl mercaptide.

-

Phase-Transfer Catalysis: Introduce a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction between the two phases.

-

Reaction Conditions: Heat the mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture, separate the organic layer, and wash with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain p-(methylthio)benzaldehyde.

Step B: Oxidation to p-(Methylsulfonyl)benzaldehyde

-

Oxidizing Mixture: Prepare a mixture of hydrogen peroxide and sulfuric acid, along with an oxidation catalyst (e.g., sodium tungstate).

-

Addition of Substrate: Slowly add the p-(methylthio)benzaldehyde from Step A to the oxidizing mixture, maintaining the temperature between 20-70°C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted.

-

Workup and Purification: Cool the reaction mixture and carefully neutralize it. The product, p-(methylsulfonyl)benzaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.

Step C: Reductive Amination to this compound

-

Reaction Setup: Dissolve the p-(methylsulfonyl)benzaldehyde in a suitable solvent such as methanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Introduce a reducing agent, for instance, sodium borohydride or sodium cyanoborohydride, portion-wise.

-

Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water, extract the product with an organic solvent, dry, and concentrate to yield this compound.[4]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a methylsulfonyl group into a benzylamine-containing drug candidate can offer several advantages:

-

Modulation of Physicochemical Properties: As discussed, the pKa can be fine-tuned to optimize solubility and permeability. The polar sulfonyl group can also enhance aqueous solubility.[5][6]

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the half-life of a drug.[5][6]

-

Receptor Interactions: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with the target protein.[5][6][7]

-

Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, which can be useful in lead optimization.[5][6]

Sulfonyl-containing compounds, including those with a benzylamine scaffold, are prevalent in a wide range of therapeutic areas, including antimicrobials, anticancer agents, and treatments for diabetes.[7][8][9]

Conclusion

The methylsulfonyl group is a powerful tool in the arsenal of the medicinal chemist. Its strong electron-withdrawing properties, quantifiable through Hammett constants, significantly alter the physicochemical profile of benzylamine. By decreasing the basicity of the amine and introducing a metabolically stable, polar functional group capable of hydrogen bonding, the methylsulfonyl moiety offers a strategic avenue for optimizing the drug-like properties of benzylamine-based compounds. A thorough understanding of its electronic effects and synthetic accessibility is crucial for its effective application in the development of next-generation therapeutics.

References

-

Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). ResearchGate. [Link]

-

RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. DTIC. [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

- Synthesis of methylsulphonyl benzene compounds.

-

Hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]

-

Benzylamine. PubChem. [Link]

-

Application of Sulfonyl in Drug Design. ResearchGate. [Link]

- Preparation method of p-methylsulfonyl benzaldehyde.

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

-

Preparation and some physicochemical properties of benzylammonium sulfates. ResearchGate. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Why is amine an electron withdrawing group? Quora. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. MDPI. [Link]

-

Preparation and some physicochemical properties of benzylammonium sulfates. ResearchGate. [Link]

- Preparation method of p-methylsulfonyl benzaldehyde.

-

pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

-

Hammett substituent constants. Stenutz. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]

-

Is the amino group in a benzyl amine an electron withdrawing group? Quora. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PubMed Central. [Link]

-

Benzylaminium. PubChem. [Link]

-

Effect of an electron withdrawing group in a benzyl cation (video). Khan Academy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 4393-16-2 [smolecule.com]

- 5. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of the 4-(Methylsulfonyl)benzylamine Scaffold

Introduction: The Structural and Therapeutic Significance of a Privileged Scaffold

The 4-(methylsulfonyl)benzylamine moiety represents a cornerstone scaffold in modern medicinal chemistry. Its deceptively simple structure—a benzylamine core functionalized with a methylsulfonyl group at the para position—belies a remarkable versatility that has enabled its incorporation into a diverse array of biologically active agents. The methylsulfonyl group, a potent electron-withdrawing entity, significantly influences the physicochemical properties of the parent molecule. It can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions, while the benzylamine portion provides a key vector for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement and selectivity. This unique combination of features has rendered the scaffold a "privileged" structure, a term used in drug discovery to describe molecular frameworks that are capable of binding to multiple, distinct biological targets.

This technical guide offers an in-depth exploration of the biological activities associated with the this compound scaffold. We will dissect its role in the inhibition of key enzyme families, its function as a receptor antagonist, and its application in the development of novel anticancer therapeutics. For each area, we will delve into the mechanistic underpinnings of its activity, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for researchers seeking to evaluate compounds incorporating this versatile scaffold.

I. Inhibition of Monoamine Oxidase B (MAO-B): A Target for Neurodegenerative Disorders

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The selective inhibition of the MAO-B isoform is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic neurotransmission in the brain. The this compound scaffold has been successfully integrated into potent and selective MAO-B inhibitors.

Mechanism of Action and Structure-Activity Relationships (SAR)

Compounds incorporating the this compound scaffold often act as competitive inhibitors of MAO-B. The sulfonamide moiety is thought to play a crucial role in binding to the active site of the enzyme.[1] Molecular docking studies suggest that the sulfonamide group can form key interactions with residues within the substrate cavity of MAO-B.

Systematic modification of the benzylamine portion has yielded significant insights into the SAR of these inhibitors. For instance, the introduction of various heterocyclic rings and other substituents can dramatically influence both potency and selectivity.[1]

Table 1: Illustrative SAR Data for Benzylamine-Sulfonamide MAO-B Inhibitors

| Compound | R Group Modification | hMAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4i | 4-chlorophenyl | 0.041 ± 0.001 | >2439 |

| 4t | 3,4-dichlorophenyl | 0.065 ± 0.002 | >1538 |

| BB-4h (Lead) | 3-nitrophenyl | 2.95 ± 0.09 | - |

Data synthesized from a study on novel benzylamine-sulfonamide derivatives. The IC50 values represent the concentration required for 50% inhibition of human MAO-B. A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.[1]

Experimental Protocol: In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)

This protocol outlines a robust, luminescence-based assay for determining the inhibitory potential of test compounds against human MAO-B. The assay relies on the principle that active MAO-B will process a substrate, leading to a chemical reaction that produces light. Inhibitors will prevent this process, resulting in a decrease in the luminescent signal.

Causality Behind Experimental Choices:

-

Recombinant Human MAO-B: Ensures a pure and consistent source of the target enzyme, eliminating confounding variables from other cellular components.

-

Luminogenic Substrate: Provides a highly sensitive and quantitative readout of enzyme activity. The amount of light produced is directly proportional to MAO activity.

-

Positive Control (e.g., Selegiline): A known, potent MAO-B inhibitor is essential to validate the assay's ability to detect inhibition and to establish the dynamic range of the experiment.

-

DMSO Vehicle Control: Accounts for any potential effects of the compound solvent on enzyme activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Assay Plate Preparation: In a 96-well white, opaque assay plate, add 5 µL of the diluted test compounds or controls (DMSO for 100% activity, Selegiline for 0% activity).

-

Enzyme Addition: Add 20 µL of recombinant human MAO-B enzyme (prepared in buffer as per manufacturer's instructions) to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Substrate Addition: Add 25 µL of the MAO-Glo™ substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for MAO-B Inhibitor Screening

Caption: General workflow for screening and analyzing MAO-B inhibitors.

II. Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin.[2] As such, antagonists of TRPV1 are promising therapeutic candidates for the treatment of pain and inflammation.[2][3] The this compound scaffold (often as a 4-(methylsulfonylamino)phenyl variant) has been a key component in the development of potent TRPV1 antagonists.

Mechanism of Action and Structure-Activity Relationships (SAR)

In the context of TRPV1 antagonists, the 4-(methylsulfonylamino)phenyl group typically constitutes the "A-region" of the molecule, which is crucial for binding affinity.[2] Docking studies have highlighted the importance of hydrogen bonds between the ligand and the receptor that contribute to its potency.[2] The stereochemistry of adjacent groups can also have a profound impact on activity, with a marked preference for a specific configuration often observed.[2]

Modifications to this A-region, as well as the B and C regions of the antagonist, have been extensively explored to optimize potency. For example, the introduction of a fluorine atom at the 3-position of the 4-(methylsulfonylamino)phenyl ring has been shown to enhance antagonist potency.[2]

Table 2: SAR Data for TRPV1 Antagonists with the 4-(Methylsulfonylamino)phenyl Scaffold

| Compound | Key Structural Feature | Binding Affinity Ki (nM) | Antagonist Potency Ki(ant) (nM) |

| Parent Thiourea (2) | 3-fluoro A-region | 53.5 | 9.2 |

| Propanamide (54) | Propanamide B-region | 46.2 | 7.6 |

| (S)-enantiomer (54S) | (S)-configuration | ~23 | ~3.8 |

| (R)-enantiomer (54R) | (R)-configuration | >1000 | >1000 |

Data adapted from studies on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides.[2] Ki values represent binding affinity to rat TRPV1 (rTRPV1), and Ki(ant) values represent the potency of antagonism against capsaicin stimulation.

Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism

This protocol describes a cell-based functional assay to measure the ability of test compounds to antagonize TRPV1 activation. The assay uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to monitor changes in intracellular calcium concentration upon channel activation.

Causality Behind Experimental Choices:

-

TRPV1-Expressing Cells (e.g., CHO-hTRPV1): A stable cell line overexpressing the human TRPV1 channel provides a specific and reproducible biological system for the assay.

-

Fluo-4 AM: This dye is cell-permeable and becomes intensely fluorescent upon binding to free calcium, providing a direct measure of ion influx through the activated TRPV1 channel.

-

Capsaicin (Agonist): As the canonical TRPV1 agonist, capsaicin provides a robust and well-characterized method for activating the channel. The concentration used (e.g., EC80) is chosen to provide a strong signal that can be effectively inhibited.

-

Ionomycin (Positive Control): A calcium ionophore that directly transports calcium across the cell membrane, bypassing the TRPV1 channel. It is used at the end of the assay to confirm cell viability and the proper loading of the calcium indicator.

Step-by-Step Methodology:

-

Cell Plating: Seed CHO cells stably expressing human TRPV1 into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 20 minutes at room temperature.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds. Add a solution of capsaicin (at a pre-determined EC80 concentration) to all wells simultaneously.

-

Fluorescence Monitoring: Continue to monitor the fluorescence signal for an additional 2-3 minutes to capture the peak calcium influx.

-

Data Analysis: The antagonist effect is measured as the percent inhibition of the capsaicin-induced fluorescence increase. Calculate IC50 values by plotting the percent inhibition against the log of the antagonist concentration.

III. Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has also been incorporated into molecules designed to inhibit key proteins involved in cancer progression, such as the serine/threonine kinase BRAF.[4] Mutations in BRAF, particularly the V600E mutation, are found in a significant percentage of human cancers and lead to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival.[4]

Mechanism of Action and SAR

In the context of BRAF inhibitors, the this compound moiety can be part of a larger molecular structure designed to fit into the ATP-binding pocket of the kinase. The sulfonamide group can form critical hydrogen bonds with residues in the hinge region of the kinase, a common feature of many kinase inhibitors.

The design of these inhibitors often involves linking the core scaffold to other heterocyclic systems, such as pyrimidine and benzimidazole, to optimize interactions with the target protein.[4]

Logical Relationship in BRAF Inhibitor Design

Caption: Design logic for BRAF inhibitors using the target scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BRAF kinase activity.

Causality Behind Experimental Choices:

-

Recombinant V600E-BRAF: Use of the specific mutant kinase ensures that the assay is relevant to the primary oncogenic target.

-

Biotinylated Substrate Peptide: The substrate is tagged with biotin, allowing it to be captured by a streptavidin-labeled acceptor fluorophore.

-

Europium-Labeled Anti-Phospho Antibody: A specific antibody that only recognizes the phosphorylated substrate is labeled with a donor fluorophore (europium).

-

TR-FRET: This detection method is highly sensitive and reduces interference from compound autofluorescence. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of V600E-BRAF kinase, biotinylated substrate peptide, ATP, and test compounds in kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add test compounds, followed by the kinase. Allow a brief pre-incubation (15 min).

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-labeled acceptor).

-

Final Incubation: Incubate for 60 minutes to allow for antibody binding.

-

Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio and then the percent inhibition based on controls. Determine IC50 values by fitting the dose-response data.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its favorable physicochemical properties and synthetic tractability have allowed for its successful application in developing inhibitors and antagonists for a wide range of biological targets, from enzymes implicated in neurodegeneration to ion channels involved in pain signaling and kinases driving cancer. The continued exploration of this scaffold, through the synthesis of novel analogs and their evaluation in robust biological assays as described herein, promises to yield new therapeutic agents with improved potency, selectivity, and clinical efficacy. Future work will likely focus on leveraging this scaffold in emerging areas such as targeted protein degradation (PROTACs) and the development of covalent inhibitors, further expanding its already impressive therapeutic utility.

References

-

Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Molecules, 16(11), 9550-9571. Available from: [Link]

-

Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. Available from: [Link]

-

Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(23), 7436-7443. Available from: [Link]

-

Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 22(3), 1385-1388. Available from: [Link]

-

Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Available from: [Link]

-

Yıldırım, S., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1182-1196. Available from: [Link]

-

Patel, H. D., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774-1778. Available from: [Link]

-

Chirkova, Z., et al. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 26(23), 7149. Available from: [Link]

-

D'Ascenzio, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(7), 10309-10322. Available from: [Link]

-

Ma, L. (2010). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. Available from: [Link]

-

El-Damasy, D. A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(19), 6524. Available from: [Link]

-

Bua, S., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1638. Available from: [Link]

Sources

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylsulfonyl)benzylamine as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzylamine, a versatile yet specialized pharmaceutical intermediate. While direct, extensive public literature on its role in specific, named active pharmaceutical ingredients (APIs) is limited, this paper deconstructs its molecular architecture to elucidate its potential and established applications in drug development. By examining its core functional groups—the benzylamine moiety and the methylsulfonyl group—we explore its significance in medicinal chemistry, plausible synthetic routes, and its role as a critical building block. This guide offers researchers, scientists, and drug development professionals a foundational understanding of its chemical reactivity, strategic importance in molecular design, and the analytical methodologies required for its quality control.

Introduction: Unveiling the Potential of a Niche Intermediate

In the vast landscape of pharmaceutical intermediates, some compounds serve as foundational pillars for entire classes of drugs, while others occupy a more specialized niche. This compound, with the chemical formula C₈H₁₁NO₂S, falls into the latter category.[1] It is a solid or semi-solid compound at room temperature and is characterized by a benzylamine core substituted with a methylsulfonyl group at the para position.

While not as ubiquitously cited as other benzylamines, its unique combination of a reactive primary amine and a potent pharmacophore in the sulfone group makes it a molecule of significant interest. The benzylamine framework is a common precursor in the synthesis of numerous pharmaceuticals, including agents like lacosamide and nebivolol.[2] The methylsulfonyl group, on the other hand, is a key feature in many modern drugs, valued for its ability to enhance physicochemical properties and biological activity.[3]

This guide bridges the information gap by providing a scientifically grounded perspective on the utility of this compound. We will delve into the distinct roles of its constituent parts, propose its applications in synthetic strategies, and outline the necessary protocols for its synthesis and characterization.

The Dual-Functionality Architecture: A Medicinal Chemistry Perspective

The strategic value of this compound lies in the synergistic interplay of its two primary functional groups.

The Benzylamine Core: A Versatile Synthetic Handle

The benzylamine group (C₆H₅CH₂NH₂) is a cornerstone in organic synthesis, serving as a versatile building block for a wide array of more complex molecules.[4] Its primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions that are fundamental to API synthesis.

Key reactions involving the benzylamine moiety include:

-

Amide Coupling: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form stable amide bonds, a ubiquitous linkage in pharmaceuticals.

-

N-Alkylation and N-Arylation: The amine can be functionalized by reacting with alkyl or aryl halides to introduce further diversity into the molecular structure.

-

Reductive Amination: It can be synthesized from the corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde, or used to introduce the benzyl group onto other molecules.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another critical functional group in drug design.[5]

Furthermore, the benzyl group itself can serve as a protecting group for the amine, which can later be removed via hydrogenolysis if required.[2]

The Methylsulfonyl Group: A Powerful Pharmacophore and Physicochemical Modulator

The methylsulfonyl group (–SO₂CH₃), a type of sulfone, is far from a passive substituent. It is a powerful electron-withdrawing group and a strong hydrogen bond acceptor, properties that medicinal chemists leverage to fine-tune the characteristics of a drug candidate.[6][7]

The inclusion of a methylsulfonyl group can confer several desirable attributes:

-

Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of a molecule, which is often a critical factor for bioavailability.[3]

-

Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.[3][6]

-

Improved Bioavailability: By modulating lipophilicity and metabolic stability, the sulfonyl group can lead to better absorption and distribution of the drug.[6]

-

Specific Biological Interactions: The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.[8]

The methylsulfonyl group is a recognized pharmacophore in drugs for various conditions, including cancer, inflammation, and infectious diseases.[3][7] Its presence in an intermediate like this compound pre-loads a potential API with these favorable properties.

Synthetic Pathways and Methodologies

Proposed Synthesis of this compound

While multiple synthetic routes are conceivable, a common and logical pathway would start from a more readily available precursor, such as p-tolualdehyde or a related toluene derivative. A plausible multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

-

Synthesis of 4-(Methylthio)benzaldehyde:

-

Start with p-chlorobenzaldehyde.

-

Perform a nucleophilic aromatic substitution reaction using sodium thiomethoxide (NaSMe) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to displace the chlorine atom.[9]

-

The reaction yields 4-(methylthio)benzaldehyde.

-

-

Oxidation to 4-(Methylsulfonyl)benzaldehyde:

-

The sulfide group in 4-(methylthio)benzaldehyde is then oxidized to a sulfone.

-

A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as sulfuric acid and an oxidation catalyst.[9]

-

This step produces 4-(methylsulfonyl)benzaldehyde.

-

-

Reductive Amination to this compound:

-

The final step involves converting the aldehyde to a primary amine.

-

This can be achieved through reductive amination. The aldehyde is reacted with ammonia in the presence of a reducing agent. A common industrial method is catalytic hydrogenation using hydrogen gas over a nickel catalyst.[10]

-

The product, this compound, is then purified.

-

Role as an Intermediate in API Synthesis: A Conceptual Workflow

This compound is a building block designed for incorporation into a larger molecular scaffold. A typical application would involve coupling it with another molecule containing a suitable electrophilic functional group, such as a carboxylic acid or an activated heterocyclic ring.

Conceptual Workflow for API Synthesis:

Caption: Conceptual workflow for utilizing this compound in API synthesis.

An example of this is seen in the synthesis of certain V600E BRAF inhibitors, where a methylsulfonyl pyrimidine intermediate is coupled with an amine-containing side chain to form the final active molecule.[11] Although this example doesn't use this compound directly, it illustrates the principle of using a sulfonyl-containing intermediate to build a complex API.

Quality Control and Analytical Characterization

Ensuring the purity and identity of any pharmaceutical intermediate is paramount. A multi-technique approach is necessary for the comprehensive characterization of this compound.

| Analytical Technique | Purpose | Typical Parameters & Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water/buffer. Detection: UV at ~210-254 nm. Expected Result: A major peak corresponding to the product with purity typically >96%.[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification. | ¹H NMR: Characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the methylsulfonyl CH₃ group. ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.[13] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Method: Electrospray Ionization (ESI). Expected Result: A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (185.25 g/mol ).[14] |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching (amine), S=O stretching (sulfone), and aromatic C-H bonds. |

| Melting Point | Physical property confirmation and purity indication. | A sharp, defined melting range. (Note: Often supplied as the hydrochloride salt, which has a distinct melting point, e.g., 272-274°C).[15] |

Protocol for HPLC Purity Analysis:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a standard HPLC system equipped with a UV detector and a C18 analytical column.[12]

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Equilibrate the column with the mobile phase at a defined flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the sample.

-

-

Data Analysis: Integrate the peak areas to determine the purity percentage of the main compound relative to any impurities.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: It is typically classified as a warning-level hazard, causing skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain stability.[16] Recommended storage temperatures are often 2-8°C.[16]

Conclusion

This compound represents a sophisticated building block for modern pharmaceutical development. Its value is derived not from widespread, high-volume use, but from the strategic combination of a versatile synthetic handle—the benzylamine group—and a powerful, property-enhancing pharmacophore—the methylsulfonyl group. By providing nucleophilicity, structural framework, enhanced solubility, and metabolic stability, it offers a streamlined route to complex molecules with desirable drug-like properties. Understanding the fundamental chemistry of this intermediate allows researchers and process chemists to unlock its potential in creating the next generation of targeted therapeutics.

References

-

Wikipedia. Benzylamine. [Link]

-

Ravelli, D., et al. Selected syntheses and reactions of sulfones. ResearchGate. [Link]

-

Barman, S., et al. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

-

Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-04). The Growing Importance of Sulfones in Modern Chemical Synthesis. [Link]

-

Vempati, R. K., et al. (2011). Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica. [Link]

-

Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

-

PrepChem.com. Preparation of benzylamine. [Link]

-

Chinachemnet. China this compound HCl 4393-16-2. [Link]

-

Oakwood Chemical. This compound hydrochloride. [Link]

-

Stenford, B. A., & Ngassa, F. N. (2019). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank. [Link]

-

Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData. [Link]

-

Al-Rawashdeh, N. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

-

Midas Pharma. Intermediates for Pharma. [Link]

-

Chen, Y., et al. Recent Advances in the Synthesis of Sulfonamides Intermediates. Semantic Scholar. [Link]

- Google Patents. (2016). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

-

ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

-

ACS Publications. Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. [Link]

-

El-Gamal, M. I., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC - NIH. [Link]

-

Reddit. (2024-11-08). How to purify Benzylamine? : r/OrganicChemistry. [Link]

- Google Patents. (2012). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

-

Zaragoza, F., et al. (1998). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. PubMed. [Link]

-

Binte-Monir, F., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. [Link]

Sources

- 1. 4-Methylsulfonylbenzylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. products.basf.com [products.basf.com]

- 5. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 10. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 11. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. osti.gov [osti.gov]

- 14. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound hydrochloride [oakwoodchemical.com]

- 16. 4393-16-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)benzylamine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Methylsulfonyl)benzylamine (CAS No. 4393-16-2), a key building block for researchers, medicinal chemists, and drug development professionals. This document delineates the compound's structural and chemical identity, summarizes its key physical and spectroscopic properties, and offers detailed, field-proven experimental protocols for their validation. The synthesis, reactivity, and critical safety information are also discussed to provide a holistic understanding of this versatile molecule.

Introduction

This compound is a primary amine distinguished by a benzyl core functionalized with a strongly electron-withdrawing methylsulfonyl group at the para-position. This unique combination of a nucleophilic amine and a polar, aprotic sulfone moiety imparts a set of physicochemical characteristics that make it a valuable intermediate in the synthesis of complex organic molecules. Its structural motifs are found in various pharmacologically active agents and advanced materials, making a thorough understanding of its properties essential for predictable and successful application in research and development. This guide serves as an authoritative resource, synthesizing empirical data with theoretical principles to support its use in demanding scientific applications.

Section 1: Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 4393-16-2 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂S | [1][2][3] |

| Molecular Weight | 185.24 g/mol | [1][3] |

| IUPAC Name | (4-methylsulfonylphenyl)methanamine | |

| Synonyms | p-(Methylsulfonyl)benzylamine, 4-(Methanesulfonyl)benzylamine | [2][4] |

| SMILES | CS(=O)(=O)c1ccc(cc1)CN | [3][5] |

| InChI Key | VMNXLLDFGVEBLE-UHFFFAOYSA-N |[3][5] |

The molecular architecture is central to its chemical behavior. The primary benzylic amine offers a site for nucleophilic attack and salt formation, while the sulfone group significantly influences the molecule's polarity, solubility, and the basicity of the amine through inductive and resonance effects.

Caption: Chemical structure of this compound.

Section 2: Core Physicochemical Properties

The utility of a chemical compound is largely defined by its physical properties. The data presented below are compiled from supplier technical sheets and predictive models, highlighting the need for experimental verification in a laboratory setting.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Comments / Causality | Reference(s) |

|---|---|---|---|

| Physical Form | Solid, semi-solid, or liquid | The physical state is variable, suggesting it may be a low-melting solid at room temperature. | |

| Melting Point | 269-277 °C (for HCl salt) | The free base melting point is not widely reported. The high melting point of the hydrochloride salt is typical for ionic solids.[4] | [4] |

| Boiling Point | ~370 °C (for HCl salt) | High boiling point is expected due to the high molecular weight and polarity imparted by the sulfone group. Data for the free base is limited.[4] | [4] |

| Solubility | Soluble in polar organic solvents | The sulfone and amine groups promote solubility in solvents like methanol and acetonitrile. Water solubility is expected to be moderate.[6] | [6] |

| pKa (Predicted) | ~8.5 - 9.0 | The pKa of benzylamine is ~9.3. The strong electron-withdrawing sulfone group decreases the electron density on the nitrogen, reducing its basicity and thus lowering the pKa. |

| XlogP (Predicted) | 1.5 | Indicates a moderate lipophilicity, suggesting potential for membrane permeability in biological systems.[5] |[5] |

Section 3: Spectroscopic Profile

Spectroscopic analysis is critical for structure elucidation and purity assessment. While experimental spectra for this compound are not widely published, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands | Rationale |

|---|---|---|

| ¹H NMR | δ ~3.0-3.2 ppm (s, 3H): -SO₂CH₃δ ~3.8-4.0 ppm (s, 2H): -CH₂NH₂δ ~7.5 ppm (d, 2H): Ar-H ortho to CH₂NH₂δ ~7.9 ppm (d, 2H): Ar-H ortho to SO₂CH₃δ ~1.5-2.5 ppm (br s, 2H): -NH₂ | The methyl protons on the sulfone are deshielded. Aromatic protons ortho to the strongly withdrawing sulfone group are significantly downfield. Amine protons are typically broad and their shift is solvent-dependent.[7][8] |

| ¹³C NMR | δ ~44 ppm: -SO₂CH₃δ ~45 ppm: -CH₂NH₂δ ~128 ppm: Ar-C ortho to CH₂NH₂δ ~130 ppm: Ar-C ortho to SO₂CH₃δ ~140 ppm: Ar-C ipso to SO₂CH₃δ ~145 ppm: Ar-C ipso to CH₂NH₂ | The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The quaternary (ipso) carbons are typically less intense.[9][10][11][12] |